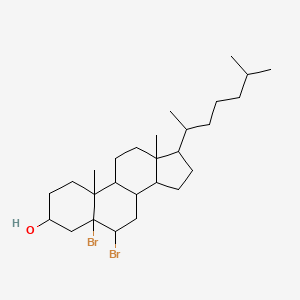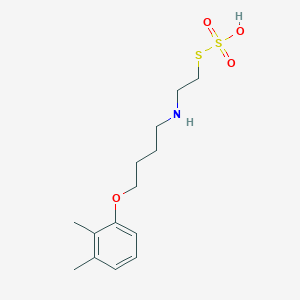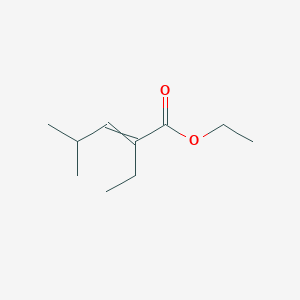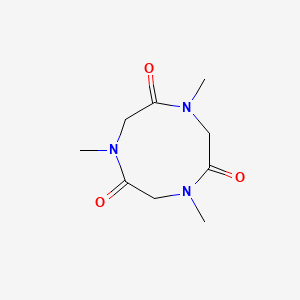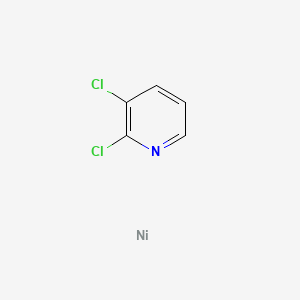
2,3-Dichloropyridine;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination of Pyridine: One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be synthesized by chlorinating 2,6-dichloropyridine. .
Oxidation and Chlorination: Another method involves the oxidation of 2-chloro-3-carboxypyridine followed by chlorination.
Industrial Production Methods
The industrial production of 2,3-dichloropyridine typically follows the chlorination route due to its efficiency and high yield. The process involves the use of chlorinating agents like chlorine gas and catalysts such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2,3-Dichloropyridine undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in cross-coupling reactions like the Suzuki–Miyaura reaction, where it reacts with boronic acids in the presence of a nickel catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling: Reagents include boronic acids and nickel catalysts.
Major Products
Substitution: Products include substituted pyridines where chlorine atoms are replaced by other functional groups.
Cross-Coupling: Products are biaryl compounds which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2,3-Dichloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the chlorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions. In biological systems, its derivatives interact with specific molecular targets, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 3,5-Dichloropyridine
Uniqueness
2,3-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which imparts distinct reactivity compared to other dichloropyridine isomers. This unique reactivity makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
CAS No. |
14099-23-1 |
|---|---|
Molecular Formula |
C5H3Cl2NNi |
Molecular Weight |
206.68 g/mol |
IUPAC Name |
2,3-dichloropyridine;nickel |
InChI |
InChI=1S/C5H3Cl2N.Ni/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChI Key |
XNODHUZCEMXIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
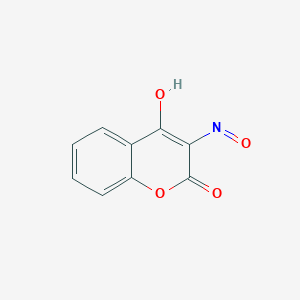
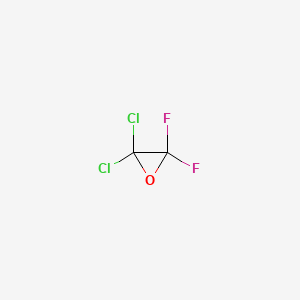
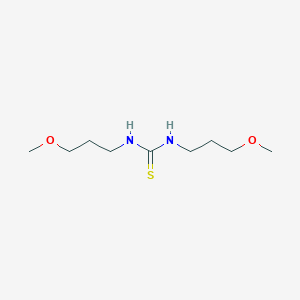
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
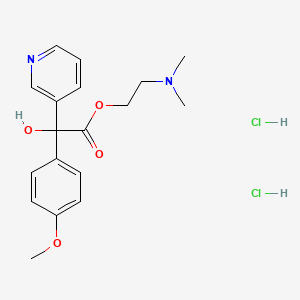
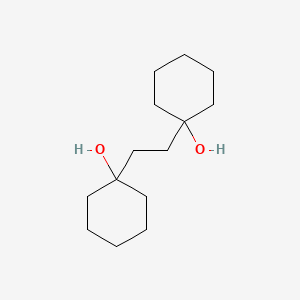
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
